AMPA/kainate antagonist-1
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Overview
Description
AMPA/kainate antagonist-1 is a complex organic compound with a unique structure that includes a benzodiazepine core fused with a dioxolo ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMPA/kainate antagonist-1 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolo Ring: This is achieved through a series of reactions involving the formation of an intermediate, which is then cyclized to form the dioxolo ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
AMPA/kainate antagonist-1 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert nitro groups to amines.
Substitution: Halogenation or alkylation can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation could produce a carboxylic acid or ketone.
Scientific Research Applications
AMPA/kainate antagonist-1 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of AMPA/kainate antagonist-1 involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
AMPA/kainate antagonist-1 is unique due to its specific structural features, such as the dioxolo ring, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
8-methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine |
InChI |
InChI=1S/C18H17N3O4/c1-10-5-12(3-4-15(10)21(22)23)18-14-8-17-16(24-9-25-17)7-13(14)6-11(2)19-20-18/h3-5,7-8,11,19H,6,9H2,1-2H3 |
InChI Key |
SXFGVEYSGPJCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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